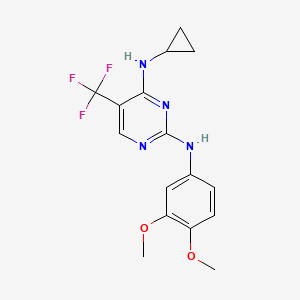

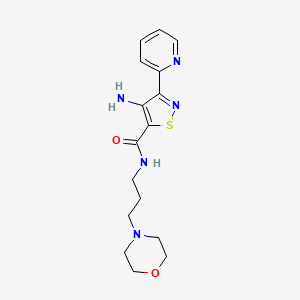

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide are similar to the compound you’re asking about. They have different molecular structures and may have different properties and uses .

Molecular Structure Analysis

The molecular formula for 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is C13H21N3O3S . The average mass is 299.389 Da and the monoisotopic mass is 299.130371 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Development

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound that serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of novel pharmaceuticals and materials with potential applications in treating diseases and in material science. For instance, research on the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives highlights the compound's utility in generating new chemical entities under microwave irradiation, which can be pivotal in drug discovery processes (Abdalha et al., 2011).

Exploration of Antimicrobial Activity

The compound has been utilized as a precursor in synthesizing new thienopyrimidines fused to cyclopenta[d]pyridine ring systems, leading to the discovery of molecules with promising antibacterial and antifungal activities (Zaki et al., 2020). Such studies are crucial in the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi.

Anti-inflammatory and Analgesic Agent Synthesis

Further applications include the synthesis of compounds exhibiting platelet antiaggregating activity. Research into 5-substituted 4-isoxazolecarboxamides, for example, has shown that certain derivatives can display activities in vitro slightly inferior to that of acetylsalicylic acid, alongside weak anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa et al., 1991). These findings open avenues for developing new therapeutic agents for pain and inflammation management.

Antituberculosis Activity

The synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives has demonstrated moderate to good antituberculosis activity in vitro. This reveals the potential of derivatives synthesized from this compound as frameworks for developing new antituberculosis agents, addressing the critical need for novel therapeutics against Mycobacterium tuberculosis (Jadhav et al., 2016).

Eigenschaften

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c17-13-14(12-4-1-2-5-18-12)20-24-15(13)16(22)19-6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11,17H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOPCHIZIBAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895875.png)

![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)

![4-Pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2895880.png)

![1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2895890.png)

![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)